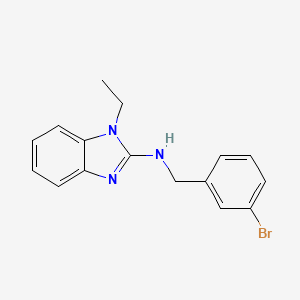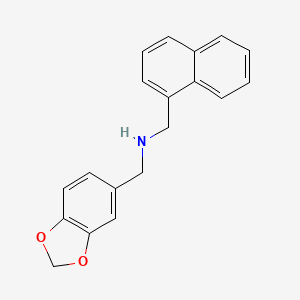
2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide, also known as BMS-986020, is a novel small molecule drug candidate that has shown promising results in preclinical studies for the treatment of various inflammatory diseases.
Mecanismo De Acción
2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide acts as a selective inhibitor of the chemokine receptor CXCR2, which is expressed on various immune cells and plays a critical role in the recruitment of neutrophils and other inflammatory cells to the site of inflammation. By blocking CXCR2, 2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide reduces the inflammatory response and prevents tissue damage.
Biochemical and physiological effects:
In addition to its anti-inflammatory effects, 2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to have other biochemical and physiological effects. For example, the drug has been shown to reduce the levels of pro-inflammatory cytokines in the blood, improve insulin sensitivity, and reduce body weight in obese mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide has several advantages for lab experiments, including its potent anti-inflammatory effects, selectivity for CXCR2, and relatively straightforward synthesis method. However, the drug's limitations include its relatively short half-life and the need for further optimization to improve its pharmacokinetic properties.
Direcciones Futuras
There are several potential future directions for research on 2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide. One possible direction is to investigate the drug's efficacy in clinical trials for the treatment of inflammatory diseases. Another direction is to explore the drug's potential for the treatment of other diseases, such as cancer, where CXCR2 has been implicated in tumor growth and metastasis. Additionally, further optimization of the drug's pharmacokinetic properties may improve its efficacy and reduce any potential side effects.
Conclusion:
In conclusion, 2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide is a promising small molecule drug candidate that has shown potent anti-inflammatory effects in preclinical models of inflammatory diseases. The drug's selectivity for CXCR2 and relatively straightforward synthesis method make it an attractive target for further research and development. Future studies will be needed to determine the drug's efficacy in clinical trials and explore its potential for the treatment of other diseases.
Métodos De Síntesis
The synthesis of 2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide involves several steps, including the reaction of 4-tert-butylphenol with ethyl chloroacetate, followed by the reaction of the resulting ethyl 2-(4-tert-butylphenoxy)acetate with 4-pyridinemethanol to yield 2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide. The process is relatively straightforward and can be optimized for large-scale production.
Aplicaciones Científicas De Investigación
2-(4-tert-butylphenoxy)-N-(4-pyridinylmethyl)acetamide has been extensively studied in preclinical models of inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The drug has shown potent anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines, and inhibiting the recruitment of immune cells to the site of inflammation.
Propiedades
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)15-4-6-16(7-5-15)22-13-17(21)20-12-14-8-10-19-11-9-14/h4-11H,12-13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPMWGOPKGHYON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5821262.png)







![2-[(2-oxo-2-phenylethyl)sulfonyl]-N-phenylacetamide](/img/structure/B5821329.png)
![7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5821335.png)

![N-(3-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5821345.png)
![4-{[3-(aminocarbonyl)-4-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5821348.png)
![N-{4-[(methylamino)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5821351.png)